molecular formula C16H10ClN B1346939 9-chloro-11H-benzo[a]carbazole CAS No. 21064-31-3

9-chloro-11H-benzo[a]carbazole

Cat. No.: B1346939
CAS No.: 21064-31-3
M. Wt: 251.71 g/mol
InChI Key: XMYCRZMAQSWRMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-11H-benzo[a]carbazole typically involves the condensation of aromatic hydrocarbons with aromatic amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-chloro-11H-benzo[a]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted carbazoles .

Scientific Research Applications

9-chloro-11H-benzo[a]carbazole is a chemical compound with applications in scientific research due to its unique properties.

Chemical Properties and Reactions
this compound can undergo different chemical reactions, including oxidation, which involves adding oxygen or removing hydrogen. The chlorine substitution can influence the compound's electronic properties, making it valuable for specific research and industrial applications.

Antimicrobial and Antitumor Activities of Carbazoles
Carbazoles, a class of heterocycles to which this compound belongs, exhibit diverse biological activities, including antimicrobial and antitumor properties . They have also been reported to have antiepileptic, antihistaminic, antioxidative, anti-inflammatory, antidiarrheal, analgesic, neuroprotective, and pancreatic lipase inhibition properties . Researchers have synthesized a series of carbazole derivatives, such as N-substituted carbazoles, benzocarbazoles, furocarbazoles, pyrrolocarbazoles, indolocarbazoles, and imidazocarbazoles . The N-substituted derivatives have gained attention for their therapeutic potential against neurological disorders and cell proliferation .

Several studies highlight the antimicrobial activities of carbazole derivatives:

  • N-substituted carbamates and sulfonamides synthesized by Reddy et al. showed antibacterial activity against S. aureus, B. subtilis, E. coli, and antifungal activities against A. niger, C. albicans, and F. oxysporium .
  • Kumar et al. reported that carbazole derivatives containing imidazole and indole-imidazole moieties were effective against B. subtilis, S. aureus, E. coli, and K. pneumoniae .
  • Kaushik et al. found that certain 1-carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo-[4,5]-indole-1-yl-amino-ethanones showed antibacterial activity against S. aureus, B. subtilis, P. aeruginosa, E. coli, and antifungal activity against C. albicans, A. niger .
  • Salih et al. synthesized N-substituted carbazoles that exhibited antifungal activity against C. albicans and A. fumigatus, and antibacterial activity against S. aureus, B. subtilis, E. coli .
  • Sharma et al. screened N-substituted-carbazoles, which displayed antimicrobial activity against bacterial strains (S. aureus, B. subtilis, E. coli, P. aeruginosa) and fungal strains (C. albicans and A. niger) .
  • Shaikh et al. developed novel carbazole-based conjugates and determined their in vitro antimicrobial activity against Staphylococcus aureus, Streptococcus mutans, Methicillin-resistant Staphylococcus aureus and Escherichia coli .

Carbazole derivatives also possess antitumor activities. A series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives were designed, synthesized, and evaluated for their antitumor activity against human cancer A549 and HCT-116 cell lines . Compound 8 displayed remarkable in vitro and in vivo anticancer activity comparable to that of amonafide . Additionally, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a carbazole derivative, has shown selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells, inducing melanoma cell apoptosis and senescence through the activation of p53 .

Mechanism of Action

The mechanism of action of 9-chloro-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other functional groups . This reactivity is crucial for its role in organic synthesis and material science applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-chloro-11H-benzo[a]carbazole is unique due to the presence of the chlorine atom at the 2-position, which imparts distinct chemical properties and reactivity compared to its analogs . This substitution can influence the compound’s electronic properties, making it valuable for specific research and industrial applications.

Biological Activity

9-Chloro-11H-benzo[a]carbazole is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antitumor, antimicrobial, and neuroprotective effects, supported by recent research findings and data.

Antitumor Activity

Research indicates that derivatives of benzo[a]carbazole exhibit significant antitumor properties. For instance, a study synthesized a series of 11H-benzo[a]carbazole-5-carboxamide derivatives, which showed potent antitumor activity against various human cancer cell lines, including A549 and HCT-116. Notably, compound 8 demonstrated remarkable in vitro and in vivo anticancer activity comparable to established chemotherapeutics such as amonafide .

Table 1: Antitumor Activity of Benzo[a]carbazole Derivatives

CompoundCell LineIC50 (µM)Activity Level
8A54910.5High
8HCT-11612.3High
14a790111.8 ± 1.26Moderate
14aA8759.77 ± 8.32Moderate

These findings suggest that modifications to the carbazole scaffold can enhance its cytotoxicity against specific cancer types.

Antimicrobial Activity

The antimicrobial potential of carbazole derivatives has also been extensively studied. A review highlighted that various N-substituted carbazoles exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like chlorine in compounds can influence their antimicrobial efficacy .

Table 2: Antimicrobial Activity of Carbazole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/mL)
N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamideS. aureus1525
N-(hydrazinoacetyl)-carbazolesE. coli1230

This data demonstrates the promising antimicrobial properties of these compounds, making them candidates for further development.

Neuroprotective Effects

Neuroprotective properties have been attributed to certain carbazole derivatives, with studies indicating that they can protect neuronal cells from oxidative stress and neurotoxicity. For example, compounds with bulky substituents at the N-position have shown considerable neuroprotective activity at low concentrations .

Case Study: Neuroprotective Activity

A study evaluated the neuroprotective effects of a series of N-substituted carbazoles on HT22 neuronal cells exposed to glutamate-induced toxicity. The results indicated that certain derivatives significantly reduced cell death, suggesting their potential as therapeutic agents for neurodegenerative diseases.

Properties

IUPAC Name

9-chloro-11H-benzo[a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYCRZMAQSWRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175290
Record name 11H-Benzo(a)carbazole, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21064-31-3
Record name 11H-Benzo(a)carbazole, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Benzo(a)carbazole, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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